6-Bromo-3-(methylsulfonyl)-1H-indazole
Description
Properties
IUPAC Name |
6-bromo-3-methylsulfonyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLMCLBXPNRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729607 | |
| Record name | 6-Bromo-3-(methanesulfonyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-43-7 | |
| Record name | 6-Bromo-3-(methanesulfonyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-(methylsulfonyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(methylsulfonyl)-1H-indazole typically involves multiple steps One common method starts with the bromination of 1H-indazole to introduce the bromine atom at the 6th positionThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and sulfonylating agents such as methylsulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(methylsulfonyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-3-(methylsulfonyl)-1H-indazole has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Studies have demonstrated its potential as an anticancer agent. It targets various cancer cell lines, showing efficacy against renal cell carcinoma and other solid tumors. The mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth and survival .
- Antimicrobial Effects : Preliminary findings suggest that the compound exhibits antimicrobial properties against a range of bacterial strains, indicating potential use in treating infections .
Biological Research
In biological research, this compound serves as a valuable tool for investigating various molecular pathways:
- Pathway Analysis : The compound is utilized to study biological pathways related to inflammation and cancer progression. Its interactions with specific receptors or enzymes are under investigation to understand its therapeutic mechanisms better .
- Target Identification : Ongoing studies aim to identify the molecular targets of this compound, which may include proteins involved in cell signaling pathways relevant to cancer and inflammation .
Industrial Applications
This compound is also significant in industrial settings:
- Synthesis of Complex Molecules : It acts as an intermediate in synthesizing more complex pharmaceutical compounds. Its unique structure allows for further modifications that can lead to the development of new drugs .
- Agrochemical Development : The compound's properties may be leveraged in developing agrochemicals, contributing to advancements in agricultural science by providing new solutions for pest control or plant growth regulation .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis being one of the primary mechanisms observed. This study highlights its potential as a lead compound for developing new cancer therapies.
Investigation into Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, suggesting its potential application as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazolinone Derivatives: These compounds also contain a bromine atom and have shown similar biological activities.
3-(Bromoacetyl)coumarins: These compounds share the bromine atom and are used in similar chemical reactions.
Uniqueness
6-Bromo-3-(methylsulfonyl)-1H-indazole is unique due to the specific positioning of the bromine and methylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in medicinal chemistry .
Biological Activity
6-Bromo-3-(methylsulfonyl)-1H-indazole is an indazole derivative notable for its unique structural features, including a bromine atom at the sixth position and a methylsulfonyl group at the third position. The compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although specific research on its mechanisms and applications remains limited. This article compiles available data on its biological activity, including synthesis methods, pharmacological properties, and comparative studies with similar compounds.
- Molecular Formula : C₈H₈BrN₂O₂S
- Molecular Weight : 250.13 g/mol
The compound's structure is characterized by the indazole framework, which is associated with various biological activities. The presence of the bromine and methylsulfonyl groups may influence its interaction with biological targets, making it a candidate for further investigation.
Biological Activities
Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Indazoles have been explored for their antimicrobial properties, suggesting that this compound may also possess similar effects.
- Kinase Inhibition : Preliminary studies suggest that this compound may interact with specific protein targets involved in cancer progression or metabolic regulation. Indazoles are known to act as kinase inhibitors, which are critical in cancer therapy .
- Anticonvulsant Properties : Some indazole derivatives have shown promise in treating seizure disorders, indicating potential therapeutic applications for this compound in neurological conditions.
While direct studies on the mechanism of action for this compound are lacking, it is hypothesized that its biological effects may be mediated through interactions with various enzymes and receptors. For instance, compounds structurally related to this indazole have demonstrated binding affinities to cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and cancer progression .
Comparative Analysis
The following table compares this compound with other related indazoles:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-Bromo-1H-indazole | Bromine at position 6 | Lacks the methylsulfonyl group |
| 5-Methylsulfonyl-1H-indazole | Methylsulfonyl at position 5 | Different position of sulfonyl group |
| 6-Bromo-3-trifluoromethyl-indazole | Trifluoromethyl group instead | Exhibits different electronic properties |
| 4-Methylthio-1H-indazole | Methylthio group instead | Variation in sulfur functionality |
This comparison highlights the structural diversity among indazoles and their potential implications for biological activity.
Future Directions
To fully elucidate the biological activity of this compound, several avenues for future research are suggested:
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound will enhance understanding of its therapeutic potential.
- In Vivo Evaluations : Conducting animal studies to assess efficacy, safety profiles, and pharmacokinetics will be crucial for advancing this compound towards clinical applications.
- Structural Modifications : Exploring analogs and derivatives could improve potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-3-(methylsulfonyl)-1H-indazole, and how can low yields due to bromine steric effects be mitigated?
- Methodology : Bromination at the 6-position of indazole derivatives often faces steric hindrance. A stepwise approach involving Suzuki-Miyaura coupling or Ullmann reactions for bromine introduction, followed by sulfonylation using methylsulfonyl chloride in anhydrous DMF, is recommended. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) improves yield .
- Data Analysis : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Typical yields range from 45–65%, with impurities arising from incomplete sulfonylation or bromine displacement.
Q. How can crystallographic data for this compound be refined when disorder occurs in the sulfonyl group?
- Methodology : Use SHELXL for refinement, applying restraints to the sulfonyl group’s thermal parameters. For severe disorder, split the sulfonyl group into two positions and refine occupancy factors. High-resolution data (≤ 0.8 Å) are critical .
- Example : A related compound, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, exhibited similar disorder resolved using anisotropic displacement parameters and Hirshfeld surface analysis .
Q. What spectroscopic techniques are most effective for characterizing the sulfonyl and bromine moieties in this compound?
- Methodology :
- NMR : NMR (DMSO-<i>d</i>6) shows deshielded indazole protons (δ 8.2–8.5 ppm). NMR confirms sulfonyl attachment via a downfield shift at ~125 ppm (C3) .
- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]<sup>+</sup> at <i>m/z</i> 289.97 (C8H6BrN2O2S<sup>+</sup>), with fragmentation patterns dominated by Br loss .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across kinase inhibition assays be reconciled?
- Methodology : Evaluate assay conditions (e.g., ATP concentration, buffer pH) and compound solubility. For instance, low solubility in aqueous buffers (log<em>P</em> ~2.8) may lead to false negatives. Use DMSO stock solutions ≤ 0.1% v/v and validate results via orthogonal methods (e.g., SPR or cellular assays) .
- Case Study : In PKA inhibition studies, discrepancies arose due to varying Mg<sup>2+</sup> concentrations affecting ATP binding. Normalizing data to Mg<sup>2+</sup>-free conditions resolved inconsistencies .
Q. What strategies improve the accuracy of molecular docking studies for sulfonyl-containing indazoles targeting protein kinases?
- Methodology :
- Ligand Preparation : Optimize the sulfonyl group’s conformation using DFT calculations (B3LYP/6-31G* level) to account for rotational barriers.
- Receptor Flexibility : Incorporate side-chain flexibility in the kinase ATP-binding pocket (e.g., using RosettaBackrub).
- Validation : Cross-check docking poses with co-crystallized sulfonamide inhibitors (e.g., PDB: 3NY3) .
Q. How do electronic effects of the bromine and sulfonyl groups influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing sulfonyl group deactivates the indazole ring, reducing reactivity in Buchwald-Hartwig aminations. Bromine’s steric bulk further limits palladium catalyst access. Use bulky ligands (XPhos) and elevated temperatures (100–120°C) to enhance coupling efficiency .
Q. What crystallographic challenges arise from polymorphism in this compound, and how are they addressed?
- Analysis : Polymorphs often differ in sulfonyl group orientation. Screen solvents (e.g., ethanol, acetonitrile) under slow evaporation to isolate stable forms. SC-XRD with Mo-Kα radiation (λ = 0.71073 Å) is preferred for resolving subtle lattice differences .
- Data Interpretation : Compare hydrogen-bonding networks (e.g., N–H···O interactions) between polymorphs using Mercury software.
Data Contradiction Resolution
Q. Why do thermal stability profiles (TGA/DSC) vary across studies for this compound?
- Root Cause : Moisture absorption or residual solvent in crystalline samples alters decomposition onset temperatures. Pre-dry samples at 60°C under vacuum for 12 hours.
- Example : A study reported decomposition at 215°C (TGA, N2 atmosphere), while another observed melting at 208°C due to trapped DMSO .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
